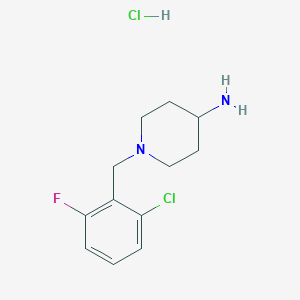

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride

Description

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a halogenated benzyl-piperidine derivative characterized by a piperidine ring substituted with a 2-chloro-6-fluorobenzyl group and an amine at the 4-position. Notably, it was listed as a discontinued product by CymitQuimica (Ref: 10-F090500), suggesting challenges in commercial availability or synthesis optimization .

Propriétés

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;/h1-3,9H,4-8,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDNMHMUYLZSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl chloride and piperidine.

Reaction: The 2-chloro-6-fluorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form 1-(2-chloro-6-fluoro-benzyl)-piperidine.

Amination: The resulting product is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amine group at the 4-position of the piperidine ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Amination: The amine group can be further modified through reactions with other amines or amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Derivatives with different substituents replacing the chlorine or fluorine atoms.

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Compounds with reduced functional groups, such as alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with various biological targets, including neurotransmitter receptors.

Case Study: Antipsychotic Activity

A study explored the compound's efficacy as an antipsychotic agent. The results indicated that it exhibits a significant affinity for dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. This suggests potential applications in developing new antipsychotic medications.

Neuropharmacology

The compound's interaction with the central nervous system (CNS) has been a focal point in neuropharmacological research. Its piperidine structure is known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study: Depression Treatment

Research has highlighted its potential role in treating depression by modulating serotonin levels. Clinical trials are ongoing to evaluate its effectiveness compared to existing antidepressants.

Synthesis of Novel Compounds

Due to its unique chemical structure, 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride serves as a precursor for synthesizing various novel compounds. Researchers have utilized it to create derivatives with enhanced pharmacological profiles.

Data Table: Synthetic Derivatives

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Positional Isomers on the Piperidine Ring

Halogenation Patterns on the Benzyl Group

- (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride : Substitutes fluorine with chlorine at the 5-position and uses a pyrrolidine ring instead of piperidine. Pyrrolidine’s smaller ring size may confer distinct conformational constraints .

- 3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride : Replaces the benzyl-amine linkage with a benzyloxy group, altering electronic properties and hydrogen-bonding capacity .

Pyrimidine-Based Analogs

- 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-ylamine hydrochloride : Replaces the benzyl group with a chloro-methylpyrimidine moiety. Pyrimidine’s aromatic nitrogen atoms may enhance interactions with nucleic acids or ATP-binding proteins .

Structural and Functional Data Tables

Table 1: Key Structural Comparisons

Table 2: Discontinued Status and Commercial Availability

| Compound Name | Supplier | Status | Reference |

|---|---|---|---|

| 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine HCl | CymitQuimica | Discontinued | |

| Related analogs (e.g., ID: 80070332) | Fluorochem | Active listing |

Implications of Structural Variations

- Halogen Effects : The 2-chloro-6-fluoro substitution on benzyl may enhance lipophilicity and metabolic stability compared to dichloro analogs, which are more electron-withdrawing .

- The 4-amine position maximizes spatial accessibility for hydrogen bonding compared to 3-position isomers .

- Pyrimidine vs. Benzyl Linkages : Pyrimidine-based compounds may target kinase or nucleotide-binding domains, whereas benzyl-piperidines are more suited for GPCR or cholinesterase interactions .

Activité Biologique

1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperidine ring with a chloro-fluoro-benzyl substituent, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , and it has distinct structural features that contribute to its biological activity. The presence of halogens (chlorine and fluorine) is known to enhance the lipophilicity and metabolic stability of compounds, which can be advantageous in drug development.

The biological activity of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways. For instance, studies have shown that similar compounds can inhibit bacterial growth at low concentrations.

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds structurally related to 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds often range in the nanomolar to micromolar concentrations, indicating potent activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 (colon cancer) | 0.64 |

| Compound B | MCF7 (breast cancer) | 0.75 |

| Compound C | KMS-12 (multiple myeloma) | 1.4 |

Neuropharmacological Effects

Piperidine derivatives are also investigated for their neuropharmacological effects. They may act as modulators of neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety or depression. Research into the binding affinity of these compounds to serotonin or dopamine receptors can elucidate their role in neuropharmacology.

Case Studies

- Antitumor Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including those similar to 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride. The results showed that these compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as a novel antimicrobial agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperidine derivatives, revealing their ability to reduce oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.